

BRD-7880: A Technical Guide to its Effects on the Cell Cycle

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Compound of Interest

Compound Name: BRD-7880

Cat. No.: B10754785

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Abstract

BRD-7880 is a potent and selective inhibitor of Aurora kinases B (AURKB) and C (AURKC), crucial regulators of mitosis. This technical guide provides an in-depth analysis of the mechanism of action of **BRD-7880** on the cell cycle. Inhibition of AURKB by **BRD-7880** disrupts normal mitotic progression, leading to a failure of cytokinesis, subsequent endoreduplication, and the formation of polyploid cells. These polyploid cells then typically arrest in a G1-like state, a process mediated by the p53 tumor suppressor pathway and the downstream cyclin-dependent kinase inhibitor p21. This guide details the underlying signaling pathways, provides comprehensive experimental protocols for assessing the effects of **BRD-7880** on the cell cycle, and presents quantitative data from representative studies with selective Aurora B inhibitors.

Introduction to BRD-7880 and Aurora Kinases

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in orchestrating the complex events of mitosis. Aurora B is a component of the chromosomal passenger complex (CPC), which is essential for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) signaling, and cytokinesis. Due to their frequent overexpression in various human cancers and their critical role in cell division, Aurora kinases, particularly Aurora B, have emerged as attractive targets for cancer therapy.

BRD-7880 is a small molecule inhibitor with high selectivity for Aurora B and C kinases. Its mechanism of action centers on the disruption of the catalytic activity of AURKB, leading to profound effects on cell cycle progression and ultimately inducing cell death in cancer cells.

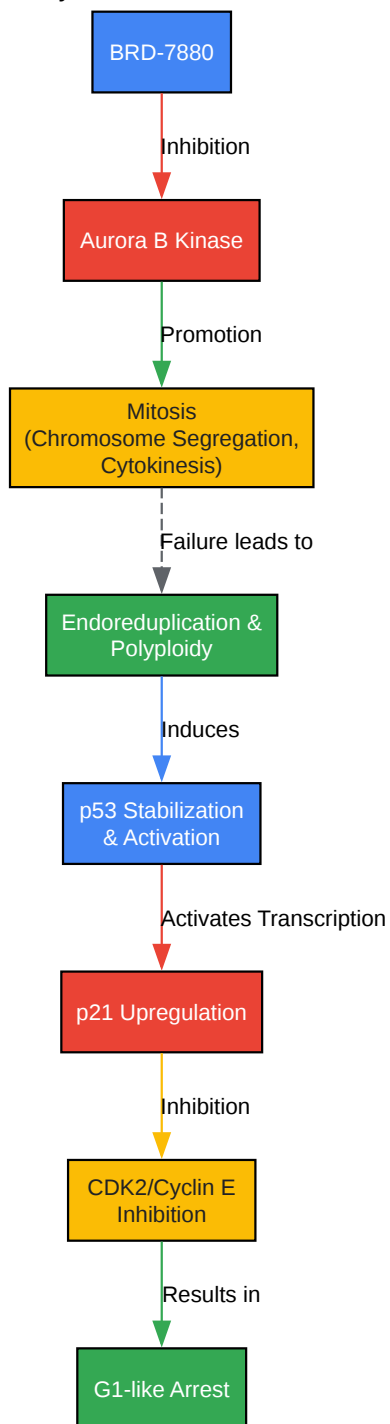
Mechanism of Action: BRD-7880's Impact on the Cell Cycle

The primary consequence of Aurora B inhibition by **BRD-7880** is the disruption of mitosis. This leads to a cascade of events culminating in cell cycle arrest:

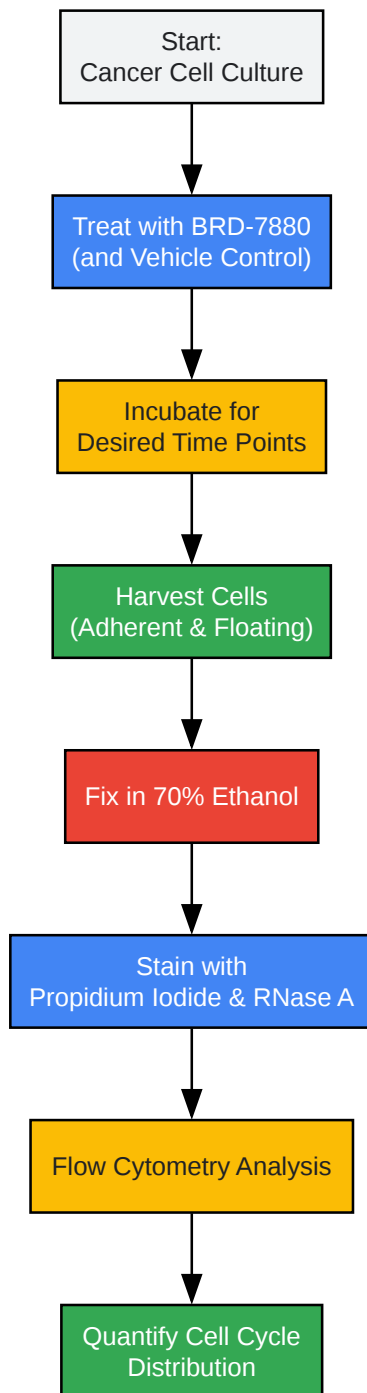
- **Mitotic Failure and Endoreduplication:** Inhibition of AURKB function prevents the proper alignment of chromosomes at the metaphase plate and disrupts the process of cytokinesis, the final step of cell division. This failure in cytokinesis results in cells exiting mitosis without dividing, leading to the formation of tetraploid (4N) and polyploid (>4N) cells, a process known as endoreduplication.
- **G1-like Arrest in Polyploid Cells:** Following endoreduplication, the resulting polyploid cells are unable to proceed through the next round of DNA synthesis and mitosis. Instead, they typically arrest in a state resembling the G1 phase of the cell cycle.
- **Role of the p53-p21 Pathway:** This G1-like arrest is often mediated by the tumor suppressor protein p53. In response to the cellular stress caused by mitotic failure and polyploidy, p53 is stabilized and activated. Activated p53 then transcriptionally upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor, p21CIP1/WAF1. p21, in turn, inhibits the activity of CDK2/cyclin E complexes, which are essential for the G1/S transition, thereby enforcing the cell cycle arrest.

Signaling Pathway Diagram

Signaling Pathway of BRD-7880 Induced Cell Cycle Arrest



Experimental Workflow for Cell Cycle Analysis

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